1,3-Benzodioxolyl-N-ethylbutanamine

Description

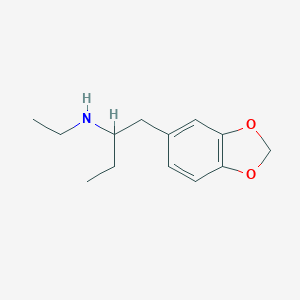

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-ethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-11(14-4-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZPKSQJPVUWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436778 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167394-39-0 | |

| Record name | N,α-Diethyl-1,3-benzodioxole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167394-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxolyl-N-ethylbutanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167394390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y22MYG54G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Benzodioxolyl N Ethylbutanamine

Pioneering Synthetic Routes and Patent Literature

Early Synthetic Development and Pharmaceutical Patents

The synthesis of Eutylone (B1425526) was first documented in the 1960s within a patent filed by a German pharmaceutical company, C.H. Boehringer Sohn AG & Co. KG. who.intsafrole.com This patent detailed the synthesis of a series of substituted phenyl-α-amino ketones, including Eutylone. who.int The initial interest in these compounds was for their potential pharmaceutical applications, with the patent claiming their suitability for various pharmaceutical compositions such as tablets, capsules, and injectable solutions. who.int

Foundational Principles of β-Keto-Cathinone Synthesis

The synthesis of β-keto-cathinones, including Eutylone, is generally a straightforward two-step process. safrole.com The fundamental principle involves the synthesis of an α-bromoketone from an appropriate arylketone, followed by a nucleophilic substitution reaction with a suitable amine to yield the corresponding cathinone (B1664624) freebase. safrole.com Due to the inherent instability of the freebase form, cathinones are typically isolated as their salt, most commonly the hydrochloride salt. safrole.com

The general synthetic scheme for Eutylone begins with 1-(2H-1,3-benzodioxol-5-yl)butan-1-one as the precursor. who.int This starting material undergoes α-bromination to form the intermediate, 1-(2H-1,3-benzodioxol-5-yl)-2-bromobutan-1-one. who.int Subsequent reaction with N-ethylamine leads to the formation of Eutylone, which can then be converted to its hydrochloride salt for improved stability and handling. who.int This foundational methodology has also been adapted for the synthesis of various Eutylone analogs. who.intsafrole.com

Contemporary Synthetic Strategies and Intermediates

α-Halogenation and Amine Alkylation Approaches

Modern synthetic approaches to Eutylone and other cathinones continue to rely on the core principles of α-halogenation and amine alkylation. The α-halogenation of a ketone, such as 1-(1,3-benzodioxol-5-yl)butan-1-one, is a critical step. This reaction typically proceeds via an acid-catalyzed tautomerization to form a nucleophilic enol intermediate, which then reacts with a halogen like bromine (Br2). libretexts.org The resulting α-bromo ketone is a key intermediate for the subsequent amine alkylation step. who.intsafrole.com

The amine alkylation is an SN2 reaction where the amine, in this case, N-ethylamine, acts as a nucleophile and displaces the halogen from the α-carbon of the ketone. who.intyoutube.com This reaction forms the final carbon-nitrogen bond in the Eutylone molecule. The reaction conditions, such as the choice of solvent (e.g., dichloromethane, chloroform) and temperature, can be optimized to improve the yield and purity of the final product. who.int

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | α-Halogenation | 1-(1,3-benzodioxol-5-yl)butan-1-one, Bromine | 1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one |

| 2 | Amine Alkylation | 1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one, N-ethylamine | 1,3-Benzodioxolyl-N-ethylbutanamine (Eutylone) |

Enantioselective Synthesis and Chiral Resolution for Stereoisomers

Eutylone possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers (R and S isomers). researchgate.net The biological and toxicological activities of these enantiomers can differ significantly. researchgate.net Therefore, the development of methods for enantioselective synthesis or chiral resolution is crucial for studying the specific effects of each stereoisomer.

Enantioselective synthesis aims to produce a single, desired enantiomer directly. While specific enantioselective synthetic routes for Eutylone are not extensively detailed in the provided search results, the general principles for β-keto compounds often involve the use of chiral catalysts or auxiliaries. For instance, stereospecific reduction of β-keto esters using enzymatic or chemical methods with chiral catalysts is a known strategy. google.com

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed technique for separating the enantiomers of synthetic cathinones. researchgate.net This allows for the isolation and individual analysis of the R- and S-enantiomers of Eutylone.

Preparation of Labeled Analogues and Reference Standards for Research Applications

The synthesis of labeled analogues and reference standards of Eutylone is essential for forensic and research applications, enabling accurate identification and quantification in various matrices. nih.govresearchgate.net For instance, the synthesis of a keto-reduced metabolite of Eutylone has been reported to allow for its quantification in blood samples. nih.govresearchgate.net

Isotopically labeled standards, such as those containing deuterium (B1214612) or carbon-13, are particularly valuable for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). who.int The synthesis of these labeled compounds would follow the general synthetic routes, but would incorporate a labeled precursor at a suitable stage. For example, a deuterated N-ethylamine could be used in the amine alkylation step to produce a deuterium-labeled Eutylone analogue. The development and availability of such standards are critical for improving the accuracy and reliability of analytical methods for monitoring Eutylone. researchgate.net

Advanced Analytical Techniques for 1,3 Benzodioxolyl N Ethylbutanamine Characterization

Mass Spectrometry-Based Chromatographic Methods

Mass spectrometry coupled with chromatographic separation is a cornerstone for the definitive identification and quantification of 1,3-Benzodioxolyl-N-ethylbutanamine in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of this compound, particularly in seized drug samples. who.intpolicija.si This method offers high chromatographic resolution and characteristic mass spectra, enabling both qualitative identification and quantitative measurement. nist.govjfda-online.com For qualitative analysis, the electron ionization (EI) mass spectrum of this compound exhibits characteristic fragment ions that are used for its identification. policija.sinih.gov The base peak is typically observed at a mass-to-charge ratio (m/z) of 86.0964, with other significant fragment ions at m/z 58.0651, 149.0235, 121.0286, and 65.0386. nih.gov

Quantitative analysis by GC-MS is also performed, often employing a selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. jfda-online.com To improve chromatographic properties and reduce the possibility of thermal degradation, derivatization with agents like pentafluoropropionic anhydride (B1165640) may be employed. nih.gov GC-MS methods have been developed and validated for the analysis of synthetic cathinones, including this compound, in various matrices. nist.govnih.gov

Table 1: Characteristic GC-MS Fragment Ions for this compound

| Fragment Ion (m/z) | Description |

| 86.0964 | Base Peak nih.gov |

| 58.0651 | Characteristic Fragment nih.gov |

| 149.0235 | Characteristic Fragment nih.gov |

| 121.0286 | Characteristic Fragment nih.gov |

| 65.0386 | Characteristic Fragment nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Matrix Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing this compound in complex biological matrices such as blood, urine, and tissue. who.intnih.govnih.gov These techniques are highly sensitive and selective, making them suitable for detecting low concentrations of the compound and its metabolites. nih.govresearchgate.net LC-MS/MS methods are frequently used for both qualitative and quantitative purposes in forensic toxicology and clinical settings. researchgate.netunitedchem.com

In a typical LC-MS/MS analysis, the compound is first separated from other components in the sample by liquid chromatography. The effluent from the LC column is then introduced into the mass spectrometer, where the compound is ionized and fragmented. By monitoring specific precursor-to-product ion transitions, analysts can achieve high specificity and sensitivity. nih.govresearchgate.net For example, a study on the quantification of this compound in blood samples reported a linear range of 1.2 to 11,000 ng/mL. who.int Another study established a method with a limit of detection of 5 ng/mL in blood and urine. unitedchem.com The analysis of metabolites is also a crucial aspect, with studies identifying various phase I and phase II metabolites in urine and blood samples. nih.govnih.gov

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Chromatography | |

| Column | e.g., Phenomenex® Kinetex C18 cfsre.org |

| Mobile Phase | e.g., A: Ammonium formate (B1220265) (10 mM, pH 3.0), B: Methanol/acetonitrile (50:50) cfsre.org |

| Flow Rate | e.g., 0.4 mL/min cfsre.org |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode policija.si |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 236.1281 cfsre.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification of this compound and the structural elucidation of its metabolites. uvic.cawvu.edu Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and ultra-high performance liquid chromatography-linear ion trap quadrupole-orbitrap mass spectrometry (UPLC-LTQ-Orbitrap MS) are employed for this purpose. nih.govnih.gov

HRMS can determine the elemental composition of a molecule with a high degree of confidence by measuring its mass with very low error, typically in the parts-per-million (ppm) range. wvu.edu For this compound, the accurate mass of the protonated molecule ([M+H]⁺) has been determined to be 236.1277 and 236.1281 Da. nih.govcfsre.org This level of accuracy helps to differentiate between compounds with the same nominal mass but different elemental formulas, which is crucial in the analysis of novel psychoactive substances. nih.gov HRMS is also instrumental in identifying unknown metabolites by providing their accurate masses, which can then be used to propose their elemental compositions and structures. nih.govnih.gov

Spectroscopic Characterization Modalities

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. gsconlinepress.com In the analysis of this compound, the FTIR spectrum reveals characteristic absorption peaks corresponding to its structural features. policija.sinih.gov A prominent absorption peak is observed around 1682 cm⁻¹, which is indicative of the C=O (carbonyl) bond of the ketone group. nih.gov Other characteristic peaks are found at 1503, 1488, 1436, 1363, 1256, 1092, 1035, 935, 840, and 800 cm⁻¹. nih.gov These absorptions correspond to various vibrations within the molecule, including those of the benzodioxole ring system and the alkylamine side chain. The presence of polymorphism in the hydrochloride salt of related compounds can lead to different FTIR spectra, which needs to be considered during analysis. researchgate.net

Table 3: Characteristic FTIR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1682 | C=O (Ketone) stretch nih.gov |

| 1503, 1488, 1436 | Aromatic C=C stretching |

| 1256 | C-O-C (Ether) asymmetric stretch of the methylenedioxy group |

| 1092, 1035 | C-O-C (Ether) symmetric stretch of the methylenedioxy group |

| 935, 840, 800 | Aromatic C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound. nih.gov Proton NMR (¹H-NMR) provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for the confirmation of its structure. nih.govnih.gov By analyzing the chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum, the connectivity of the atoms can be determined. This technique was used to definitively identify a sample as this compound and to confirm its purity to be greater than 99%. nih.govnih.gov The combination of NMR with other analytical techniques like mass spectrometry provides a comprehensive characterization of the compound. nih.gov

Electrochemical Sensing Platforms for Rapid Identification

Electrochemical sensors have emerged as a valuable tool for the rapid, on-site, and preliminary identification of synthetic cathinones due to their portability, low cost, and high performance. rsc.orgmmu.ac.uk These platforms offer an alternative to more time-consuming laboratory-based methods, providing a quick screening capability that is essential in forensic scenarios. rsc.org The development of these sensors often involves modifying electrodes with various nanomaterials to enhance their sensitivity and selectivity towards target analytes. nih.gov For instance, screen-printed electrodes (SPEs) are frequently utilized because they are disposable, require small sample volumes, and can be easily modified for specific analytical tasks. mmu.ac.ukresearchgate.net Research has demonstrated the utility of lab-made screen-printed sensors with boron-doped diamond electrodes and graphene screen-printed electrodes for detecting cathinones like N-ethylpentylone (ephylone) and mephedrone (B570743), respectively. rsc.orgresearchgate.net

Voltammetric Techniques for Electrochemical Fingerprinting

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are instrumental in generating an "electrochemical fingerprint" for a specific compound. researchgate.netresearchgate.net This fingerprint is based on the unique redox behavior of the molecule—the potentials at which it is oxidized or reduced—at an electrode surface. researchgate.net For synthetic cathinones, the electrochemical profile typically shows characteristic oxidation and/or reduction peaks. researchgate.netresearchgate.net

Studies on N-ethylpentylone (ephylone), a structural isomer of this compound, revealed irreversible and independent redox processes at specific potentials when analyzed with a boron-doped diamond electrode. researchgate.net One study analyzing 15 different synthetic cathinones, including ephylone, found two characteristic reduction peaks (R₁ and R₂) for the compounds, allowing for their classification into distinct groups using statistical analysis. researchgate.net The electrochemical oxidation pathways of various synthetic cathinones have been successfully elucidated using a combination of voltammetry and mass spectrometry. nih.gov This approach provides a robust method for selective classification, even distinguishing between structural derivatives. researchgate.net

Table 1: Electrochemical Redox Processes for Selected Synthetic Cathinones This interactive table summarizes the observed redox peaks for cathinones closely related to this compound using voltammetric techniques.

| Compound | Technique | Electrode | Key Redox Processes (vs. Ag/AgCl) | Source |

|---|---|---|---|---|

| N-ethylpentylone (Ephylone) | AdSDPV | LM-SP/BDDE¹ | Oxidation: +0.88 V; Reductions: –1.3 V, –1.45 V, –1.6 V | researchgate.net |

| Mephedrone (MEP) | AdSDPV | SPE-GP² | Not specified | rsc.org |

| Multiple Cathinones | DPV | Graphite SPE | Two characteristic reduction peaks (R₁ and R₂) | researchgate.net |

¹ Lab-made screen-printed/boron-doped diamond electrode ² Graphene screen-printed electrode

Adsorptive Stripping Methodologies for Enhanced Sensitivity

To improve the detection limits for trace amounts of a substance, adsorptive stripping voltammetry (AdSV) is often employed. researchgate.net This technique involves a preconcentration step where the target analyte is adsorbed onto the electrode surface from the sample solution before the voltammetric scan is performed. This accumulation step significantly enhances the signal, thereby increasing the sensitivity of the measurement. researchgate.net

Adsorptive stripping differential pulse voltammetry (AdSDPV) has been successfully optimized for the detection of synthetic cathinones. rsc.orgresearchgate.net For N-ethylpentylone, the use of AdSDPV with a lab-made boron-doped diamond electrode resulted in a wide linear range for quantification (1.0 – 100.0 µmol L⁻¹) and a low limit of detection (LOD) of 0.66 µmol L⁻¹. researchgate.net Similarly, for mephedrone detection on a graphene screen-printed electrode, AdSDPV provided a linear range of 2.6 to 112 µmol L⁻¹ with an LOD of 0.3 µmol L⁻¹. rsc.org These methodologies demonstrate excellent sensitivity and good stability of the electrochemical responses, making them suitable for the selective screening of cathinones in forensic samples. rsc.orgresearchgate.net

Stability Assessment in Biological and Forensic Samples for Analytical Integrity

Understanding the stability of an analyte in biological samples is critical for the accurate interpretation of toxicological findings. nih.govdundee.ac.uknih.gov The concentration of a drug measured in a sample may not reflect the concentration at the time of collection due to degradation. dundee.ac.uknih.gov Synthetic cathinones are known to be potentially unstable analytes, with their stability influenced by factors such as storage temperature, pH, the biological matrix, and the specific chemical structure of the compound. nih.govojp.gov

Studies on eutylone (B1425526) (the β-keto analogue of this compound) and the structurally related N-ethylpentylone have provided key insights into their stability. nih.govnih.govwho.int The chemical structure has a profound influence; cathinones with a methylenedioxy group, such as eutylone, have been found to be significantly more stable than other structural classes of cathinones. nih.govojp.govwho.int

Temperature is a critical factor, with lower temperatures providing the greatest protection against degradation. dundee.ac.ukojp.gov For N-ethylpentylone, solutions were stable for up to 90 days when stored at -20°C. nih.govnih.gov In fortified whole blood, N-ethylpentylone showed minimal variation (<6.5%) after 90 days at -20°C, but a more significant variation (-19.7%) when stored at 4°C. nih.gov Eutylone showed half-lives in blood of 31 days at 20°C and 4.8 days at 32°C, with no degradation observed at lower temperatures. who.int In urine, stability is also highly dependent on pH, with acidic conditions generally improving stability. nih.govojp.gov

Table 2: Stability of Eutylone and N-ethylpentylone in Biological Samples This interactive table presents findings on the stability of eutylone and N-ethylpentylone under various storage conditions.

| Compound | Matrix | Storage Temperature | Storage Duration | Finding | Source |

|---|---|---|---|---|---|

| N-ethylpentylone | Whole Blood | 4°C | 24 hours | -1.7% difference from initial concentration | nih.gov |

| N-ethylpentylone | Whole Blood | -20°C | 24 hours | 2.5% difference from initial concentration | nih.gov |

| N-ethylpentylone | Whole Blood | 4°C | 90 days | -19.7% difference in post-mortem sample | nih.gov |

| N-ethylpentylone | Whole Blood | -20°C | 90 days | -5.5% difference in post-mortem sample | nih.gov |

| N-ethylpentylone | Urine | 25°C | 90 days | 24.32% degradation | nih.gov |

| N-ethylpentylone | Urine | -20°C | 90 days | <20% difference from initial measurement | nih.gov |

| Eutylone | Blood | 20°C | 31 days | Half-life (t½) | who.int |

| Eutylone | Blood | 32°C | 4.8 days | Half-life (t½) | who.int |

| Eutylone | Urine (pH 8.0) | 32°C | 3 days | Half-life (t½) | who.int |

Pharmacological Mechanisms and Neurobiological Investigations of 1,3 Benzodioxolyl N Ethylbutanamine

In Vitro Studies of Monoamine Transporter Interactions

In vitro investigations using rat brain synaptosomes have been crucial in elucidating the pharmacological actions of eutylone (B1425526). These studies reveal a hybrid mechanism of action, characterized by inhibition of certain monoamine transporters and substrate activity at others. nih.govnih.gov

Eutylone demonstrates potent activity as an inhibitor of dopamine (B1211576) reuptake at the dopamine transporter (DAT). nih.govnih.gov Studies measuring the inhibition of [³H]dopamine uptake in rat brain synaptosomes show that eutylone has a high affinity for DAT. The concentration of the drug required to inhibit 50% of transporter activity (IC₅₀) is approximately 122 nM. nih.gov This potent dopamine transporter blockade is a key characteristic of its stimulant profile. nih.govnih.gov Eutylone acts as a pure uptake inhibitor at DAT, meaning it blocks the transporter without inducing reverse transport or release of dopamine. nih.govnih.gov

Eutylone's interaction with the serotonin (B10506) transporter (SERT) is more complex than its activity at DAT and NET. It is a significantly weaker reuptake inhibitor at SERT, with an IC₅₀ value of approximately 733 nM. nih.gov Unlike its pure antagonist action at DAT and NET, eutylone functions as a partial substrate, or releaser, at SERT. nih.govnih.gov While it is not a potent releaser (EC₅₀ >10,000 nM), it can induce partial reverse transport, achieving about 52% of the maximal response seen with potent serotonin-releasing agents. nih.gov This hybrid activity—uptake inhibition at DAT/NET and partial substrate activity at SERT—is a defining feature of its neuropharmacological profile. nih.govnih.gov

Comparative Neuropharmacology with Structural Isomers and Analogues

The pharmacological profile of eutylone is best understood in comparison to its structural isomers, pentylone (B609909) and dibutylone (B1660615). nih.gov These compounds share the same chemical formula but differ in the placement of alkyl groups, leading to distinct pharmacological activities. nih.govwikipedia.org

Pentylone and dibutylone are structural isomers of eutylone that are also classified as synthetic cathinones. nih.gov

Pentylone exhibits a pharmacological profile remarkably similar to eutylone. It is a potent inhibitor at both DAT (IC₅₀ = 129 nM) and NET (IC₅₀ = 188 nM). nih.gov Like eutylone, it is a much weaker inhibitor of SERT (IC₅₀ = 913 nM) but also acts as a partial releasing agent, producing about 50% of the maximal release. nih.gov This makes pentylone a hybrid DAT/NET inhibitor and SERT substrate, much like eutylone. nih.govnih.gov

Dibutylone , in contrast, shows a different profile. While it is also a potent DAT inhibitor (IC₅₀ = 121 nM), it is a less potent NET inhibitor (IC₅₀ = 315 nM) compared to eutylone and pentylone. nih.gov Most notably, dibutylone has a very weak effect on SERT, with an IC₅₀ value greater than 10,000 nM, and it displays minimal to no releasing activity at the serotonin transporter. nih.gov This suggests that the specific arrangement of its ethyl groups reduces its ability to act as a SERT substrate. nih.gov

| Compound | DAT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) | SERT Inhibition (IC₅₀) | SERT Release (% Max) |

|---|---|---|---|---|

| Eutylone | 122 ± 13 | 112 ± 10 | 733 ± 117 | 52 ± 3 |

| Pentylone | 129 ± 12 | 188 ± 17 | 913 ± 102 | 50 ± 2 |

| Dibutylone | 121 ± 16 | 315 ± 41 | >10,000 | 16 ± 2 |

Data sourced from Glatfelter et al., 2021. nih.gov Values are means ± SEM.

Preclinical In Vivo Studies of Central Nervous System Effects

Preclinical studies in animal models have confirmed the stimulant effects of eutylone and its isomers on the central nervous system. In mice, administration of eutylone, pentylone, and dibutylone resulted in a dose-dependent increase in locomotor activity, a standard measure of stimulant effects. nih.gov

Among the three isomers, eutylone was found to be the most potent and efficacious in stimulating locomotion, with an ED₅₀ (the dose required to produce 50% of the maximal effect) of approximately 2 mg/kg. nih.govnih.gov The potent locomotor stimulation induced by eutylone is consistent with its strong activity as a dopamine reuptake inhibitor observed in vitro. nih.gov These findings highlight the significant psychostimulant properties of eutylone, which are comparable to those of its isomer pentylone. nih.govnih.gov

Table of Mentioned Chemical Compounds

| Common Name | Chemical Name |

| EBDB | 1-(1,3-benzodioxol-5-yl)-N-ethylbutan-2-amine |

| Eutylone | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one |

| Pentylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one |

| Dibutylone | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one |

| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol |

| Norepinephrine (B1679862) | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol |

| Serotonin | 3-(2-aminoethyl)-1H-indol-5-ol |

Behavioral Locomotor Activity Modulation in Rodent Models

Research in rodent models has consistently demonstrated that 1,3-Benzodioxolyl-N-ethylbutanamine, often referred to as N-ethylpentylone (NEP) or Ephylone in scientific literature, induces significant changes in locomotor activity. These studies are crucial for understanding the compound's stimulant properties and its potential effects on the central nervous system.

Acute administration of this compound has been shown to cause a dose-dependent increase in locomotor activity in both rats and mice. wikipedia.orgnih.gov In rats, acute exposure to various doses of the compound resulted in a significant enhancement of movement. wikipedia.org Studies in mice have reported similar dose-dependent increases in locomotor activity, with effects observed within 10 minutes of administration and lasting for several hours, depending on the dose. wikipedia.org For instance, one study noted that a higher dose in mice led to a delayed peak in activity, occurring 2-3 hours after administration, whereas lower doses had a more rapid onset. wikipedia.org

Comparatively, the locomotor stimulant effects of this compound in rats have been found to be similar to, but less potent and of a shorter duration than, methamphetamine. wikipedia.org The potency of its locomotor stimulant effects has been shown to be predictive of its potency in substituting for the discriminative stimulus effects of other psychostimulants like methamphetamine and cocaine. wikipedia.org

Investigations into the effects of repeated administration have yielded more complex results. In one study, repeated exposure to a low dose of the compound enhanced locomotor activity in rats, while a high dose did not produce the same effect. wikipedia.org This suggests that tolerance or sensitization to the locomotor-activating effects may occur in a dose-dependent manner. Following a withdrawal period, a subsequent challenge with the compound did not lead to significant behavioral sensitization. wikipedia.org

Interactive Data Table: Effects of this compound on Locomotor Activity in Rodent Models

| Animal Model | Administration | Dose Range | Observed Effects on Locomotor Activity | Key Findings | Citation |

| Rats | Acute | 5, 20, 50 mg/kg | Dose-dependent increase in locomotor activity at all tested doses. | Effects were similar to but less potent and of shorter duration than methamphetamine. | wikipedia.org |

| Rats | Repeated | 5, 20 mg/kg | Enhanced locomotor activity at 5 mg/kg; no significant enhancement at higher doses. | Suggests dose-dependent development of tolerance or sensitization. | wikipedia.org |

| Mice | Acute | 0.25 - 25 mg/kg | Dose and time-dependent increases in locomotor activity. | Higher doses resulted in a delayed peak of activity. | wikipedia.org |

| Rats | Acute | 0.5 - 10.0 mg/kg | Dose-dependent increases in locomotion in both male and female rats. | The maximum locomotor effect was similar to other cathinones but had a specific duration. | nih.gov |

Neurotransmitter Release Dynamics in Specific Brain Regions

The behavioral effects of this compound are underpinned by its interaction with monoamine neurotransmitter systems in the brain. Research indicates that this compound modulates the levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine.

Studies involving repeated administration of this compound in mice have revealed significant alterations in monoamine levels in specific brain regions. Following repeated exposure, a decrease in the levels of serotonin and noradrenaline was observed in both the striatum and the prefrontal cortex (PFC). wikipedia.orgwikipedia.org These neurochemical changes are thought to be related to some of the behavioral effects observed after repeated administration. wikipedia.org

Furthermore, long-term increases in the levels of ΔFosB, a protein associated with the development of addiction, have been noted in the striatum following chronic exposure to the compound. wikipedia.orgwikipedia.org This finding suggests a potential for dependence associated with repeated use.

While direct studies on the precise release and reuptake dynamics of this compound are limited, research on structurally similar compounds provides valuable insights. For example, eutylone, a structural isomer, is characterized as a hybrid monoamine transporter ligand. It acts as an uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), while functioning as a partial releasing agent at the serotonin transporter (SERT). This dual action of inhibiting reuptake of dopamine and norepinephrine while promoting the release of serotonin is a common feature among some synthetic cathinones. nih.gov Given the structural similarity, it is plausible that this compound shares a similar mechanism of action, though further specific research is required for confirmation.

Interactive Data Table: Neurochemical Effects of Repeated this compound Administration in Mice

| Brain Region | Neurotransmitter/Protein | Observed Change | Implication | Citation |

| Striatum | Serotonin | Decrease | Potential contribution to behavioral effects. | wikipedia.orgwikipedia.org |

| Prefrontal Cortex (PFC) | Serotonin | Decrease | Potential contribution to behavioral effects. | wikipedia.orgwikipedia.org |

| Striatum | Noradrenaline | Decrease | Potential contribution to behavioral effects. | wikipedia.orgwikipedia.org |

| Prefrontal Cortex (PFC) | Noradrenaline | Decrease | Potential contribution to behavioral effects. | wikipedia.orgwikipedia.org |

| Striatum | ΔFosB | Increase | Suggests a potential for dependence. | wikipedia.orgwikipedia.org |

Receptor System Interactions and Allosteric Modulation Research

The pharmacological profile of this compound is further defined by its interactions with various receptor systems and its potential for allosteric modulation of monoamine transporters. While specific binding affinity data for this compound at various receptors are not extensively documented in publicly available research, the broader class of synthetic cathinones it belongs to is known to interact with monoamine transporters, which are themselves subject to complex regulatory mechanisms.

Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are key targets for a wide array of psychoactive substances. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. The function of these transporters can be influenced by allosteric modulators, which are compounds that bind to a site on the transporter protein that is distinct from the primary substrate binding site (orthosteric site). nih.gov This binding can either enhance or inhibit the transporter's function.

Research into the allosteric modulation of MATs has revealed that this is a significant mechanism through which various substances can exert their effects. nih.gov While there is no direct evidence to date specifically identifying this compound as an allosteric modulator, the possibility cannot be ruled out without further investigation. The complex interactions between different binding sites on these transporters can lead to a wide range of pharmacological effects.

The interaction of related compounds with serotonin receptors is also an area of active research. For instance, the activity of various phenylpiperazines at the serotonin 5-HT2C receptor has been linked to their specific conformations. nih.gov The broader class of indolealkylamines, which share some structural motifs with compounds that interact with serotonin systems, are known to have affinities for 5-HT2 receptors, and this interaction is often correlated with their psychoactive effects. nih.gov Although this compound is a phenethylamine (B48288), the general principles of how structurally related compounds interact with serotonin receptors may provide a framework for future investigations into its specific receptor binding profile.

Metabolic Pathways and Biotransformation Studies of 1,3 Benzodioxolyl N Ethylbutanamine

Elucidation of Phase I Metabolites

Phase I metabolism of 1,3-Benzodioxolyl-N-ethylbutanamine primarily involves the modification of the parent compound through reactions such as demethylenation and hydroxylation. These transformations are critical in preparing the molecule for subsequent Phase II conjugation.

Demethylenation of the 1,3-Benzodioxole (B145889) Ring

A key Phase I metabolic pathway for this compound is the demethylenation of the 1,3-benzodioxole moiety. who.int This process, mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, breaks the methylenedioxy bridge, resulting in a dihydroxy metabolite. who.int This initial step is crucial as it creates new sites on the molecule for further metabolic reactions.

Hydroxylation and Other Oxidative Transformations

In addition to demethylenation, this compound undergoes other oxidative transformations. One significant reaction is the reduction of the beta-ketone group to form a hydroxyl metabolite. oup.comurl.edu This reduction to an alcohol has been identified as producing the most prominent metabolite found in authentic human specimens. oup.comnih.gov Studies using human liver microsomes (HLM) have confirmed the formation of four metabolites in total, with the beta-ketone reduction product being a key finding. oup.comnih.govoup.com

Hydroxylation can also occur along the alkyl chain of the molecule, although the exact position of this modification can be difficult to determine. oup.com These oxidative processes, along with N-dealkylation, represent the main routes of Phase I metabolism for 3,4-methylenedioxy-substituted cathinones like this compound. caymanchem.com

Characterization of Phase II Conjugates

Following Phase I metabolism, the newly introduced or exposed functional groups on the metabolites of this compound undergo Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation Pathways

The hydroxylated metabolites formed during Phase I are substrates for glucuronidation. who.intnih.gov In this pathway, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety to the hydroxyl groups. nih.govnih.gov This process results in the formation of glucuronide conjugates, which are more polar and readily excreted in urine. The hydroxyl, 4'-methoxy-3'-hydroxyl, and 3'-methoxy-4'-hydroxyl metabolites are all subject to glucuronidation. who.int

Sulfation Pathways

In addition to glucuronidation, sulfation is another important Phase II conjugation pathway for the metabolites of this compound. who.intnih.gov This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of the Phase I metabolites. hyphadiscovery.com This process, catalyzed by sulfotransferases (SULTs), also increases the water solubility of the metabolites, aiding in their elimination. hyphadiscovery.comnih.gov The hydroxylated metabolites, including the 4'-methoxy-3'-hydroxyl and 3'-methoxy-4'-hydroxyl forms, can undergo sulfation. who.int

Role of Cytochrome P450 Enzymes (CYP2D6, CYP2C19) and Other Enzymes (COMT) in Biotransformation

The metabolism of this compound is dependent on the activity of several key enzymes.

Cytochrome P450 (CYP) Enzymes:

CYP2D6 and CYP2C19 are the primary enzymes responsible for the initial demethylenation of the 1,3-benzodioxole ring, a critical step in Phase I metabolism. who.int The activity of these enzymes can be influenced by genetic polymorphisms, which may lead to variations in how individuals metabolize the compound. nih.govnih.gov

Catechol-O-methyltransferase (COMT):

Following demethylenation by CYP enzymes, the resulting dihydroxy metabolite is then subject to O-methylation by Catechol-O-methyltransferase (COMT) . who.int This enzyme transfers a methyl group to one of the hydroxyl groups, leading to the formation of 4'-methoxy-3'-hydroxyl and 3'-methoxy-4'-hydroxyl metabolites. who.int These methylated metabolites are then further processed through Phase II conjugation. who.int

Identification of Diagnostic Metabolite Biomarkers for Research and Forensic Applications

The identification of specific metabolite biomarkers is crucial for accurately documenting the intake of this compound (eutylone) in research and forensic contexts. Since parent compounds can be rapidly metabolized, detecting their metabolites often extends the window of detection and provides definitive evidence of use. nih.gov Toxicological analyses rely on the identification of these metabolic fingerprints to distinguish eutylone (B1425526) use from other related synthetic cathinones. ojp.gov

Research utilizing human liver microsomes, cytosol, and authentic patient samples (blood and urine) has successfully identified numerous phase I and phase II metabolites of eutylone. nih.govnih.gov These studies provide a foundation for selecting the most reliable biomarkers for routine forensic analysis.

Detailed Research Findings

In vitro studies using human liver microsomes have identified five primary metabolic pathways for eutylone: N-dealkylation, β-ketone reduction, demethylenation, aliphatic hydroxylation, and a sequential pathway involving demethylenation followed by O-methylation. nih.gov The metabolic process appears to begin with demethylenation, which is then followed by the other reactions. nih.govresearchgate.net

Further investigations involving authentic blood and urine samples from forensic cases have confirmed these findings and identified additional metabolites. nih.govojp.gov One study described a total of 16 phase I (such as hydroxylation or demethylation) and phase II metabolites (including glucuroconjugates and sulfoconjugates) in blood samples. nih.govresearchgate.net Analysis of authentic human specimens has revealed the presence of three main eutylone metabolites. ojp.govwho.int Notably, one of these is a unique biomarker for eutylone, while another is also a metabolite of butylone, a related compound. ojp.govwho.int

The primary analytical methods employed for the identification and quantification of these metabolites in biological matrices are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). nih.govnih.govwho.int

Proposed Diagnostic Biomarkers

Based on evidence from both in vitro and in vivo studies, several key metabolites have been proposed as the most suitable biomarkers for confirming eutylone consumption. nih.gov The selection of these biomarkers is critical for expanding the detection window and enhancing toxicological research. nih.gov

The most frequently recommended biomarkers include:

The β-ketone reduction metabolite: This metabolite is consistently found in blood and urine samples. nih.govnih.gov One study successfully synthesized this keto-reduced metabolite to allow for its precise quantification in blood samples. nih.govresearchgate.net

The demethylenation and O-methylation metabolite: This metabolite is a product of sequential phase I reactions. nih.gov

The β-ketone reduction, demethylenation, and O-methylation metabolite: The presence of this metabolite indicates multiple metabolic steps have occurred. nih.gov

These specific metabolites are considered strong indicators of eutylone intake, aiding forensic laboratories in accurately identifying the substance used. nih.govnih.gov The stability of the methylenedioxy group in eutylone and other similar cathinones contributes to their persistence in blood and urine compared to other cathinone (B1664624) classes. who.int

Interactive Data Table: Key Metabolites of this compound

| Metabolite Type | Metabolic Pathway | Biological Matrix | Significance as a Biomarker |

| N-dealkylated metabolite | N-dealkylation | Urine, Liver Microsomes | Phase I metabolite. nih.gov |

| Keto-reduced metabolite | β-ketone reduction | Blood, Urine, Liver Microsomes | Proposed as a key biomarker. nih.govnih.gov |

| Demethylenated metabolite | Demethylenation | Urine, Liver Microsomes | Primary metabolic step. nih.govresearchgate.net |

| Aliphatic hydroxylated metabolite | Aliphatic Hydroxylation | Urine, Liver Microsomes | Phase I metabolite. nih.gov |

| Demethylenated & O-methylated metabolite | Demethylenation, O-methylation | Urine | Proposed as a key biomarker. nih.gov |

| Keto-reduced, demethylenated & O-methylated metabolite | β-ketone reduction, Demethylenation, O-methylation | Urine | Proposed as a key biomarker. nih.gov |

| Glucuroconjugated metabolites | Phase II Glucuronidation | Blood | Phase II metabolites. nih.govresearchgate.net |

| Sulfoconjugated metabolites | Phase II Sulfation | Blood | Phase II metabolites. nih.govwho.int |

Structure Activity Relationship Sar Investigations of 1,3 Benzodioxolyl N Ethylbutanamine and Analogues

Influence of the 1,3-Benzodioxole (B145889) Moiety on Pharmacological Activity and Stability

The 1,3-benzodioxole group, a fusion of a benzene (B151609) ring and a dioxole ring, is a key structural feature that significantly influences the pharmacological activity and metabolic stability of Eutylone (B1425526). who.intchemicalbook.com This moiety is found in a variety of biologically active compounds and is known to contribute to their effects. researchgate.netchemicalbook.com

The electron-rich nature of the 1,3-benzodioxole ring, due to the presence of two oxygen atoms, can facilitate interactions with biological targets. chemicalbook.com In the context of synthetic cathinones like Eutylone, this moiety is associated with its characteristic psychoactive effects. who.intusdoj.gov The 1,3-benzodioxole group is also known to influence the metabolic pathway of the compound. Specifically, it can inhibit certain cytochrome P450 enzymes, which are responsible for metabolizing many substances in the body. nih.gov This inhibition can lead to a longer duration of action and increased stability of the compound in the body, as evidenced by the finding that methylenedioxy-substituted cathinones, including Eutylone, are more stable in blood and urine compared to other classes of cathinones. who.int

The presence of the 1,3-benzodioxole ring is a common feature in a number of psychoactive compounds, where it is often associated with entactogenic or empathogenic effects. healthyliferecovery.com Its inclusion in the structure of Eutylone is a primary determinant of its interaction with monoamine transporters. nih.gov

Stereochemical Considerations: Impact of Alpha-Carbon Chirality on Receptor Affinity and Efficacy

The structure of 1,3-Benzodioxolyl-N-ethylbutanamine contains a chiral center at the alpha-carbon of the side chain, meaning it can exist as two different stereoisomers, or enantiomers: (S)-Eutylone and (R)-Eutylone. who.int While Eutylone is typically produced and distributed as a racemic mixture (containing equal amounts of both enantiomers), research into the individual enantiomers of related cathinones reveals that stereochemistry plays a crucial role in their pharmacological activity. who.int

In the broader class of synthetic cathinones, the (S)-enantiomer is generally more potent as a central nervous system stimulant than the (R)-enantiomer. nih.gov This difference in potency is attributed to the stereoselective interactions with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Studies on related compounds have consistently shown that the (S)-isomer has a higher affinity for these transporters. nih.gov

For example, studies on the enantiomers of cathinone (B1664624) and methcathinone (B1676376) have demonstrated that the (S)-isomers are more potent in behavioral assays. nih.gov This suggests that the spatial arrangement of the substituents around the chiral center is a critical determinant for effective binding to and inhibition of the monoamine transporters. Although specific data on the individual enantiomers of Eutylone are limited, the established trends within the synthetic cathinone class strongly suggest that the (S)- and (R)-enantiomers of Eutylone likely exhibit different potencies and potentially different pharmacological profiles.

Modifications to the N-Ethyl Side Chain and Their Pharmacodynamic Consequences

The N-ethyl group on the side chain of this compound is a key determinant of its pharmacodynamic properties. ub.edu Variations in the N-alkyl substituent within the synthetic cathinone class have been shown to significantly alter a compound's potency and selectivity for monoamine transporters. acs.org

Research comparing N-ethyl substituted cathinones to their N-methyl counterparts has revealed important structure-activity relationships. For instance, N-ethyl analogs often exhibit a higher potency as dopamine uptake inhibitors. ub.edu This increased dopaminergic activity is correlated with greater locomotor stimulation in animal models. ub.edu

Furthermore, the length of the alkyl chain at the alpha-position of the side chain also plays a critical role. Studies on a series of N-ethyl substituted cathinones have shown that increasing the length of the α-carbon chain from a methyl to a propyl group leads to an increase in the potency of dopamine uptake inhibition. ub.edu However, further increasing the chain length to butyl and pentyl groups results in a decrease in this activity, suggesting an optimal length for interaction with the dopamine transporter. ub.edu

Interactive Table: In Vitro Activity of N-Ethyl Cathinone Analogs at the Human Dopamine Transporter (hDAT) and Human Serotonin (B10506) Transporter (hSERT)

| Compound | DAT IC₅₀ (μM) | SERT IC₅₀ (μM) | hDAT/hSERT Ratio |

| N-ethyl-cathinone (NEC) | Value | Value | Value |

| N-ethyl-buphedrone (NEB) | Value | Value | Value |

| N-ethyl-pentedrone (NEPD) | Value | Value | Value |

| N-ethyl-hexedrone (NEH) | Value | Value | Value |

| N-ethyl-heptedrone (NEHP) | Value | Value | Value |

Note: Lower IC₅₀ values indicate greater potency. The hDAT/hSERT ratio indicates selectivity for the dopamine transporter over the serotonin transporter. Specific values would be populated from experimental data.

This table would be populated with experimental data from studies investigating the in vitro activity of these compounds. The data would illustrate how modifications to the side chain impact transporter affinity and selectivity.

Systematic Analog Development for Structure-Function Elucidation

The systematic development and study of analogs of this compound have been instrumental in understanding its structure-function relationships. who.int By making specific chemical modifications to the parent molecule and evaluating the pharmacological effects of the resulting analogs, researchers can deduce the role of different structural components. who.int

Eutylone itself is an analog of other synthetic cathinones like methylone and pentylone (B609909). who.int Comparing the activity of Eutylone to its structural isomers, such as dibutylone (B1660615) and pentylone, has provided valuable insights. For example, studies have shown that Eutylone and pentylone are hybrid transporter compounds, acting as uptake inhibitors at the dopamine and norepinephrine transporters, while also having partial releasing activity at the serotonin transporter. nih.gov In contrast, dibutylone does not significantly inhibit the serotonin transporter. nih.gov This highlights the importance of the specific arrangement of the ethyl groups on both the alpha-carbon and the amine.

Furthermore, the development of a series of N-ethyl substituted cathinones with varying alpha-carbon side chain lengths has demonstrated a clear structure-activity relationship for dopamine uptake inhibition and locomotor stimulation. acs.orgacs.org These studies have shown that the potency of these compounds often follows an inverted U-shaped curve with respect to the length of the alkyl chain, indicating that there is an optimal size for activity. ub.edu

Interactive Table: Comparison of Monoamine Transporter Activity for Eutylone and its Isomers

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Locomotor Activity (ED₅₀, mg/kg) |

| Eutylone | ~120 | Value | Value | ~2 |

| Pentylone | Value | Value | Value | Value |

| Dibutylone | Value | Value | Value | Value |

Note: This table would be populated with comparative data from research studies. Lower IC₅₀ and ED₅₀ values indicate greater potency.

This comparative data illustrates how subtle structural differences between isomers can lead to significant changes in their pharmacological profiles.

Computational Chemistry and Theoretical Modeling of 1,3 Benzodioxolyl N Ethylbutanamine

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,3-Benzodioxolyl-N-ethylbutanamine, docking simulations would be employed to predict its binding affinity and interaction patterns with specific biological targets, most notably the monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

The process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the binding site of a receptor protein. The results are often expressed as a binding energy or docking score, with more negative values typically indicating a more favorable interaction. mdpi.com Studies on amphetamine-related derivatives have successfully used this approach to understand their inhibitory effects on the dopamine receptor. shulginresearch.net For instance, docking analyses of compounds like cocaine and methylphenidate have shown strong binding energies, suggesting their potential as inhibitors of dopamine uptake. shulginresearch.net

The interaction analysis further reveals key amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the ligand. For example, in studies of amphetamine docked in the human dopamine transporter (hDAT), a crucial hydrogen bond between Asp79 and Tyr156 is often observed. nih.gov The binding mode of this compound would likely involve similar interactions, with its ethyl group and the core phenethylamine (B48288) structure influencing its orientation and affinity within the transporter's S1 and S2 binding sites. nih.gov

Table 1: Representative Binding Energies of Amphetamine Analogs with Dopamine Transporter (DAT) This table is illustrative and based on typical values found in the literature for amphetamine-like compounds.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Amphetamine | -6.8 | Asp79, Tyr156, Ser422 |

| Methamphetamine | -7.1 | Asp79, Tyr156, Gly153 |

| MDMA | -7.5 | Asp79, Ser149, Ala423 |

| This compound | Predicted to be in a similar range | Hypothesized to involve Asp79 and other residues in the S1/S2 sites |

Homology Modeling for Prediction of Target Protein Structures

To perform accurate molecular docking, a high-resolution three-dimensional structure of the target protein is required. However, many human proteins, including the monoamine transporters, are challenging to crystallize. Homology modeling provides a solution by constructing a 3D model of a target protein based on the experimentally determined structure of a related homologous protein (the "template").

For the human monoamine transporters like hDAT, early homology models were based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT). nih.gov The availability of LeuT structures provided a significant breakthrough, allowing for the first detailed structural predictions of how substrates and inhibitors bind. nih.gov More recently, the crystallization of the Drosophila dopamine transporter (dDAT) has provided an even more suitable template, leading to refined and more accurate models of hDAT. nih.govnih.gov

The homology modeling process involves several steps:

Template Selection: Identifying a suitable template protein with a high degree of sequence similarity to the target.

Sequence Alignment: Aligning the amino acid sequence of the target (e.g., hDAT) with the template (e.g., dDAT).

Model Building: Constructing the 3D model of the target based on the alignment and the template's structure.

Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. nih.gov

These validated models of hDAT, SERT, and NET are crucial for performing the docking simulations described above for compounds like this compound.

Table 2: Templates Used for Homology Modeling of Human Monoamine Transporters

| Template Protein | PDB Entry (Example) | Resolution (Å) | Key Features |

| Leucine Transporter (LeuT) | 2A65 | 1.65 | Bacterial homolog, provided the first structural insights into the transporter family. |

| Drosophila Dopamine Transporter (dDAT) | 4M48 | 2.90 | Eukaryotic homolog with higher sequence identity to hDAT, allowing for more accurate models. |

| Human Serotonin Transporter (hSERT) | 5I6X | 3.15 | Provides a direct human template for closely related transporters. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine a molecule's stable conformations, electron distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For phenethylamine derivatives, the HOMO-LUMO energy gap is a critical parameter. unicamp.br A smaller energy gap suggests higher reactivity and is often correlated with biological activity. DFT calculations can also reveal the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions with a receptor. Studies on amphetamine derivatives have used DFT to calculate these electronic descriptors and correlate them with their inhibitory activity on enzymes like monoamine oxidase (MAO). unicamp.br

For this compound, DFT calculations would provide insights into:

The most stable three-dimensional shape of the molecule.

The distribution of charge across the molecule, highlighting the electronegative oxygen atoms of the benzodioxole ring and the nitrogen of the ethylamine (B1201723) side chain.

The HOMO and LUMO energies, which can be used as descriptors in QSAR models.

Table 3: Illustrative Quantum Chemical Properties for Amphetamine Analogs This table presents hypothetical data based on published studies to illustrate the application of DFT.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Amphetamine | -6.2 | -0.5 | 5.7 |

| 4-Methylthioamphetamine (MTA) | -5.8 | -0.7 | 5.1 |

| MDMA | -5.9 | -0.6 | 5.3 |

| This compound | Predicted | Predicted | Predicted |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. shulginresearch.net The goal is to develop a predictive model that can estimate the activity of new, untested compounds.

In a QSAR study, various molecular descriptors are calculated for a set of related compounds with known biological activities. These descriptors can be electronic (like HOMO/LUMO energies from DFT), steric (related to the size and shape of the molecule), or hydrophobic (related to its solubility). Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For example, a QSAR study on para-substituted methcathinone (B1676376) analogues found a significant correlation between the steric parameter (Es) of the substituent and the drug's selectivity for the dopamine transporter versus the serotonin transporter. shulginresearch.net Compounds with smaller, less bulky substituents tended to be more selective for DAT. shulginresearch.net

A QSAR model for a series of compounds including this compound could be developed to predict its activity at monoamine transporters. The model would use descriptors calculated for its unique structure—including the benzodioxole ring and the N-ethylbutanamine side chain—to provide a predictive profile of its potency and selectivity.

Table 4: Example of a QSAR Data Set for Substituted Cathinones Based on data from Sakloth et al. (2015) and Bonano et al. (2015), illustrating the relationship between a steric descriptor and transporter selectivity.

| Substituent (at para-position) | Steric Parameter (Es) | DAT/SERT Selectivity Ratio |

| -H | 1.24 | 14.3 |

| -CH3 | -1.24 | 4.5 |

| -F | -0.46 | 12.5 |

| -Cl | -0.97 | 6.7 |

| -OCH3 | -0.55 | 1.3 |

Emerging Research Directions and Future Perspectives on 1,3 Benzodioxolyl N Ethylbutanamine

Development of Advanced Analytical Platforms for Identification and Characterization

The identification and characterization of 1,3-Benzodioxolyl-N-ethylbutanamine, also known as eutylone (B1425526), and its metabolites are critical for forensic and clinical investigations. who.int A variety of advanced analytical techniques are employed for this purpose, each offering distinct advantages.

Chromatographic and Spectroscopic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a commonly used technique for the analysis of seized drug samples containing eutylone. who.int

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for identifying eutylone in various samples. who.int

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is utilized for the quantitative analysis of eutylone in biological matrices such as blood, urine, and tissues. who.int

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS analyses have been successful in identifying eutylone with high purity and in proposing new metabolites in blood samples. nih.gov

Infrared Spectroscopy (IR): IR spectroscopy is also used in the analysis of seized eutylone samples. who.int

Ion Chromatography (IC): This technique has been applied for the identification of eutylone in seized materials. who.int

Nuclear Magnetic Resonance (NMR): NMR analysis is used to confirm the structure of eutylone. nih.gov

A study involving a 38-year-old man and a 29-year-old woman in a chemsex context reported the identification of eutylone in a seized powder with a purity greater than 99% using NMR and LC-HRMS. nih.gov Toxicological analysis measured eutylone concentrations in their blood at 1374 ng/mL and 1536 ng/mL, respectively. nih.gov

Advanced Mass Spectrometry Techniques:

Liquid Chromatography–Time-of-Flight Mass Spectrometry (LC-TOF-MS): This non-targeted approach is used for comprehensive drug screening to identify eutylone in forensic cases. who.int

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and Direct Analysis in Real Time-Tandem Mass Spectrometry (DART-MS/MS): These high-resolution mass spectrometry techniques are valuable for studying the fragmentation pathways of synthetic cathinones like eutylone. wvu.edu

These analytical platforms are crucial for the reliable identification and quantification of eutylone and its byproducts in both seized materials and biological specimens, aiding in forensic investigations and clinical toxicology. who.intresearchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

The integration of "omics" technologies, such as metabolomics and proteomics, is becoming increasingly important for understanding the complex biological mechanisms affected by substances like this compound. ecetoc.orguni-konstanz.de These approaches allow for a broad, unbiased view of the molecular changes occurring within a biological system. revespcardiol.org

Metabolomics in Eutylone Research: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov In the context of eutylone, metabolomic studies are crucial for identifying its metabolic fate. A 2022 study utilized liquid chromatography tandem quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to determine the metabolic profile of eutylone. nih.gov The study identified five metabolites in in vitro experiments resulting from N-dealkylation, β-ketone reduction, demethylenation, aliphatic hydroxylation, and sequential demethylenation and O-methylation. nih.gov Three additional metabolites were found in authentic urine samples. nih.gov The proposed major biomarkers for eutylone consumption are the demethylenation and O-methylation metabolite, the β-ketone reduction metabolite, and the β-ketone reduction, demethylenation and O-methylation metabolite. nih.gov

Another study used LC-HRMS data analysis with molecular networking to identify 16 phase I (e.g., hydroxylated or demethylated) and phase II (glucuroconjugates and sulfoconjugates) metabolites of eutylone in blood samples. nih.gov

Proteomics in Mechanistic Studies: Proteomics involves the large-scale study of proteins, their structures, and functions. mdpi.com While specific proteomic studies on eutylone are not detailed in the provided results, the integration of proteomics with metabolomics is a powerful approach to elucidate the mechanisms of action of various substances. nih.govd-nb.info This combined approach can reveal how a compound affects cellular pathways and protein networks. revespcardiol.org For instance, integrated proteomic and metabolomic analyses have been used to explore brain injury mechanisms and metabolic responses to other chemical compounds. nih.govd-nb.info Such integrative approaches could provide significant insights into the systemic effects of eutylone.

The application of multi-omics has the potential to revolutionize drug discovery and the understanding of disease by providing a holistic view of molecular interactions. nih.gov

Novel Synthetic Strategies for Controlled Analog Design

The synthesis of this compound and its analogs is an area of interest for both forensic and pharmacological research. Understanding the synthetic routes allows for the production of reference materials and the exploration of structure-activity relationships.

A common synthetic procedure for eutylone involves a two-step process. who.int The first step is the α-bromination of the precursor, 1-(2H-1,3-benzodioxol-5-yl)butan-1-one, to form the intermediate 1-(2H-1,3-benzodioxol-5-yl)-2-bromobutan-1-one. who.int The second step is the reaction of this intermediate with N-ethylamine to yield eutylone, which can then be converted to its hydrochloride salt. who.int This general procedure has also been adapted for the preparation of various eutylone analogs. who.int

The synthesis of the enantiomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine has been achieved through asymmetric synthesis. nih.gov This allows for the investigation of the pharmacological properties of individual stereoisomers.

The development of novel synthetic strategies is crucial for creating a diverse library of analogs. This "controlled analog design" enables researchers to systematically modify the chemical structure of the parent compound and evaluate how these changes affect its biological activity. Such studies are fundamental to understanding the structure-activity relationships within this class of compounds.

Q & A

Q. What are the primary synthetic pathways for 1,3-Benzodioxolyl-N-ethylbutanamine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with the formation of a ketone intermediate, such as 1-(1,3-benzodioxol-5-yl)butan-1-one, followed by reductive amination with ethylamine. Key optimization factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve amine reactivity.

- Catalysts : Sodium cyanoborohydride or Pd/C under hydrogen for selective reduction .

- Temperature control : Maintaining 40–60°C minimizes side reactions like over-alkylation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the target compound with >95% purity .

Q. Which analytical techniques are most reliable for identifying this compound in synthesized samples?

A combination of spectroscopic and chromatographic methods ensures accurate identification:

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns matching synthetic cathinones (e.g., m/z 72 for ethylamine moiety) .

- NMR : -NMR signals at δ 1.2–1.4 ppm (triplet, -CHCH) and δ 4.2–4.3 ppm (singlet, benzodioxole O-CH-O) confirm structural motifs .

- FTIR : Peaks at ~1250 cm (C-O-C stretching) and ~1650 cm (C=O in ketone intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., potency vs. selectivity) for this compound?

Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:

- Standardized assays : Use HEK-293 cells expressing human monoamine transporters (DAT, SERT, NET) for consistent IC measurements .

- Metabolite profiling : LC-HRMS identifies active metabolites (e.g., N-dealkylated products) that may contribute to off-target effects .

- Dose-response normalization : Compare data using log-transformed concentration curves to account for batch-to-batch variability .

Q. What advanced structural elucidation methods are suitable for characterizing polymorphic forms of this compound?

- Single-crystal XRD : Resolves benzodioxole ring conformation (e.g., envelope vs. planar) and weak C–H···O hydrogen bonds influencing crystal packing .

- DFT calculations : B3LYP/6-31G(d) models predict vibrational spectra and stability of tautomers .

- Solid-state NMR : -CP/MAS distinguishes crystalline vs. amorphous phases via chemical shift anisotropy .

Q. How can metabolic pathways of this compound be mapped in vitro?

- Hepatocyte incubations : Primary human hepatocytes (PHHs) in Williams’ Medium E, incubated with 10 µM compound, identify Phase I (oxidation, N-deethylation) and Phase II (glucuronidation) metabolites via LC-QTOF-MS .

- CYP inhibition assays : Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) clarifies enzyme-specific metabolism .

Q. What methodologies address challenges in detecting this compound in complex biological matrices?

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from urine or plasma .

- LC-MS/MS : MRM transitions (e.g., m/z 262 → 144 for quantification) enhance specificity in forensic toxicology studies .

- HRMS with ion mobility : Differentiates isomers (e.g., bk-EBDB vs. pentylone) via collision cross-section (CCS) values .

Q. How can receptor-binding kinetics be studied to evaluate this compound’s selectivity for monoamine transporters?

- Radioligand displacement assays : -WIN35428 for DAT and -citalopram for SERT, with nonlinear regression analysis of K values .

- Kinetic capillary electrophoresis : Measures on-/off-rates for transporter binding in real time .

- In silico docking : AutoDock Vina predicts binding poses in human DAT homology models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.